molecular formula C13H7FO B1347075 2-Fluoro-9-fluorenone CAS No. 343-01-1

2-Fluoro-9-fluorenone

Cat. No.: B1347075
CAS No.: 343-01-1
M. Wt: 198.19 g/mol
InChI Key: CNCFLCLXJBPMIR-UHFFFAOYSA-N
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Description

2-Fluoro-9-fluorenone is an organic compound with the molecular formula C13H7FO. It is a derivative of fluorenone, where one of the hydrogen atoms is replaced by a fluorine atom.

Mechanism of Action

Biochemical Pathways

It is metabolized through several pathways, including dioxygenation at the 1,2 or 3,4 position, and monooxygenation at the C-9 position

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2-Fluoro-9-fluorenone. For instance, the solubility of 9-fluorenone, a structurally similar compound, can be enhanced using cyclodextrin inclusions . This approach could potentially be applied to this compound to improve its environmental remediation.

Biochemical Analysis

Biochemical Properties

2-Fluoro-9H-fluoren-9-one plays a role in biochemical reactions primarily due to its ability to interact with various enzymes and proteins. The fluorine atom in the compound can form strong hydrogen bonds with amino acid residues in enzymes, potentially altering their activity. For instance, 2-Fluoro-9H-fluoren-9-one has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds . The nature of these interactions often involves the binding of 2-Fluoro-9H-fluoren-9-one to the active site of the enzyme, leading to either inhibition or activation of the enzyme’s catalytic activity.

Cellular Effects

The effects of 2-Fluoro-9H-fluoren-9-one on various types of cells and cellular processes are diverse. In cancer cell lines, 2-Fluoro-9H-fluoren-9-one has been observed to induce apoptosis, a process of programmed cell death, by activating caspase enzymes . Additionally, 2-Fluoro-9H-fluoren-9-one can influence cell signaling pathways, such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . The compound also affects gene expression by modulating the activity of transcription factors, leading to changes in the expression of genes involved in cell cycle regulation and apoptosis.

Molecular Mechanism

At the molecular level, 2-Fluoro-9H-fluoren-9-one exerts its effects through several mechanisms. One key mechanism involves the binding of the compound to specific biomolecules, such as DNA and proteins. For example, 2-Fluoro-9H-fluoren-9-one can intercalate into DNA, disrupting the normal function of the DNA and leading to cell cycle arrest . The compound can also inhibit or activate enzymes by binding to their active sites, as seen with cytochrome P450 enzymes. Additionally, 2-Fluoro-9H-fluoren-9-one can modulate gene expression by affecting the activity of transcription factors, leading to changes in the levels of various proteins involved in cellular processes.

Temporal Effects in Laboratory Settings

The effects of 2-Fluoro-9H-fluoren-9-one can change over time in laboratory settings. The stability of the compound is an important factor, as it can degrade over time, leading to a decrease in its biological activity . In in vitro studies, the long-term exposure of cells to 2-Fluoro-9H-fluoren-9-one has been shown to result in adaptive responses, such as the upregulation of detoxifying enzymes. In in vivo studies, the compound’s effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to chronic toxicity.

Dosage Effects in Animal Models

The effects of 2-Fluoro-9H-fluoren-9-one vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while at higher doses, it can induce significant toxic effects . For instance, high doses of 2-Fluoro-9H-fluoren-9-one have been associated with liver toxicity in animal models, characterized by elevated levels of liver enzymes and histopathological changes in liver tissue. Threshold effects have also been observed, where a certain dosage level is required to elicit a biological response.

Metabolic Pathways

2-Fluoro-9H-fluoren-9-one is involved in various metabolic pathways, primarily through its interactions with enzymes such as cytochrome P450 . The compound can be metabolized to form reactive intermediates, which can then interact with cellular macromolecules, leading to potential toxicity. The metabolism of 2-Fluoro-9H-fluoren-9-one can also affect metabolic flux and the levels of metabolites in cells, influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of 2-Fluoro-9H-fluoren-9-one within cells and tissues are mediated by various transporters and binding proteins . The compound can be taken up by cells through passive diffusion or active transport mechanisms. Once inside the cell, 2-Fluoro-9H-fluoren-9-one can bind to intracellular proteins, affecting its localization and accumulation. The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability.

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Fluoro-9-fluorenone can be synthesized through several methods. One common approach involves the palladium-catalyzed carbonylative multiple C-C bond formation. This method uses phenylboronic acid, cesium carbonate, and palladium acetate as the catalyst under a carbon monoxide atmosphere . The reaction is typically carried out in toluene as the solvent at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar palladium-catalyzed reactions. The process is optimized for higher yields and purity, ensuring the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-9-fluorenone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various fluorenone and fluoren-9-ol derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-Fluoro-9-fluorenone has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Fluoro-9-fluorenone is unique due to the presence of the fluorine atom, which imparts distinct electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and organic electronic devices .

Properties

IUPAC Name

2-fluorofluoren-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H7FO/c14-8-5-6-10-9-3-1-2-4-11(9)13(15)12(10)7-8/h1-7H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNCFLCLXJBPMIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(C2=O)C=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H7FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70187857
Record name 9H-Fluoren-9-one, 2-fluoro-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

343-01-1
Record name 9H-Fluoren-9-one, 2-fluoro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000343011
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 343-01-1
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 9H-Fluoren-9-one, 2-fluoro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70187857
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Fluoro-9H-fluoren-9-one
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Synthesis routes and methods

Procedure details

2-Fluorofluorene (824.7 g, 4.48 mol) was dissolved in pyridine (4 L) and stirred. A 40% solution of Triton B (100 mL of benzyltrimethylammonium hydroxide 40% in pyridine according to a general procedure of U. Sprinzak, J. Amer. Chem. Soc. 80 (1958) 5449) was added and oxygen was bubbled into the vigorously stirred solution. This exothermic reaction was run for 20 hours whereupon an additional portion of the Triton B solution (50 mL) was added with continued stirring and oxygen addition for an additional 24 hours. The resulting dark green reaction mixture was treated with Norite (100 g, neutralized charcoal), stirred for 30 minutes and filtered through a Celite pad (diatomaceous earth filter aid). The filter pad was then washed with pyridine (1 L). The combined filtrates were concentrated to a small volume in vacuo with heat. A 5% solution of hydrochloric acid in water (1 L) was added and the pyridine was azeotrophed in vacuo with heat. This process was repeated until a total of 6-8 L of water were evaporated. The granular product was filtered and washed with water (4 L) and air dried. The yellow-orange product was distilled through a large bore short path distillation apparatus (bp 167°-170° C.; 1.5 mm Hg) to yield into a chilled receiving flask the bright yellow 2-fluoro-9-fluorenone (600 g) with a m.p. 113°-115° C. and m/e+. 198 for C13H7FO.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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